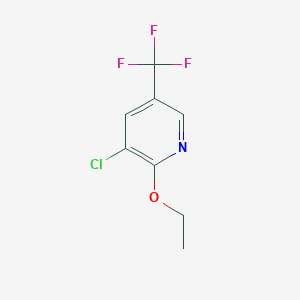
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1379366-69-4 . It has a molecular weight of 225.6 and its molecular formula is C8H7ClF3NO . It is a liquid in physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) like this compound often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 225.6 and its molecular formula is C8H7ClF3NO .Scientific Research Applications
Synthesis and Chemical Properties
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a versatile compound in chemical synthesis, serving as a key intermediate in various organic reactions. It is prominently utilized in the synthesis of pesticides, demonstrating the compound's significant role in agrochemical research. The compound's derivatives, such as 2,3-Dichloro-5-trifluoromethyl pyridine, have been extensively studied for their utility in creating effective pesticide formulations, highlighting its importance in modern agricultural practices (Lu Xin-xin, 2006).
The compound's application extends to the pharmaceutical industry, where its derivatives are explored for medicinal chemistry. The structural and spectroscopic characterization of novel interaction products of related pyridine derivatives with iodine showcases the potential of these compounds in drug development and other therapeutic applications, underlining their versatility and importance in scientific research (M. S. Chernov'yants et al., 2011).
Application in Pesticide Development
A distinct application of this compound is found in the development of fluazinam, a fungicide used to control a wide range of soil insect pests in crops like maize and sugar beet. The structural analysis of fluazinam, which includes the subject compound as a core component, reveals its efficacy and stability, showcasing the chemical's critical role in enhancing food security through improved pest management solutions (Youngeun Jeon et al., 2013).
Advances in Organic Synthesis
In the field of organic synthesis, this compound has been employed in regioselective difunctionalization processes to produce various trisubstituted pyridines. These methodologies have significant implications for the synthesis of complex organic molecules, offering pathways to new compounds with potential applications in multiple scientific domains, including pharmaceuticals and materials science (Benjamin Heinz et al., 2021).
Contribution to Material Science
The compound's utilization is also evident in material science, where its derivatives have been studied for their structural and electrochemical properties. Investigations into the antimicrobial activities, DNA interaction, and structural specifics of related chloro-trifluoromethyl pyridines underline the broad scope of research interest, demonstrating the compound's relevance beyond traditional chemical synthesis towards biomedical and material applications (M. Evecen et al., 2017).
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .
Mode of Action
It is likely that the compound interacts with its targets through its trifluoromethylpyridine moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries .
Result of Action
It is known that the compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients, suggesting it may have a broad range of effects depending on the final product .
Action Environment
It is known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines can significantly impact their chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses and functions. Additionally, this compound can affect the expression of specific genes, thereby influencing the production of proteins and other biomolecules essential for cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in the conformation and activity of the target molecules, thereby affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo degradation over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, potentially leading to alterations in cellular processes and pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions . At high doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the production of intermediate metabolites, which can further participate in biochemical reactions and processes. Additionally, this compound can affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall activity, potentially leading to changes in cellular processes and functions.
Properties
IUPAC Name |
3-chloro-2-ethoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAARDOAOJIKJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)
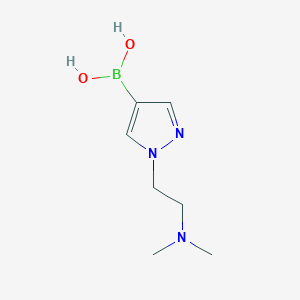
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)
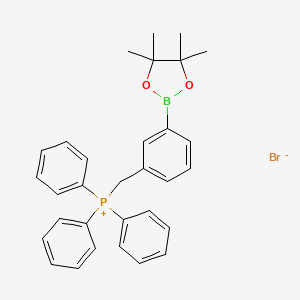

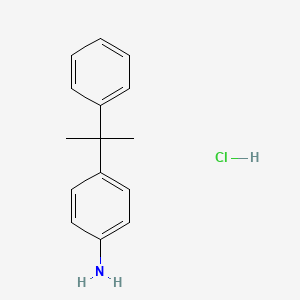
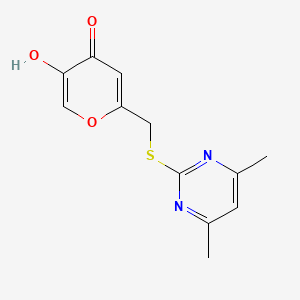
![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)



![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)

